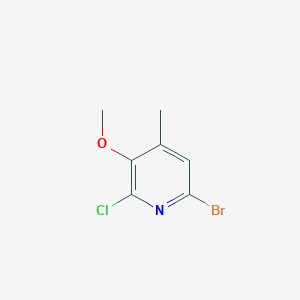

6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Description

Properties

IUPAC Name |

6-bromo-2-chloro-3-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-3-5(8)10-7(9)6(4)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOCYPJPONQBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Bromo-2-chloro-3-methoxy-4-methylpyridine" CAS number

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS: 1403764-97-5)

Authored by: A Senior Application Scientist

Introduction

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly functionalized pyridine derivative that serves as a critical building block for medicinal chemists and researchers in drug development. Its unique arrangement of substituents—a bromine atom, a chlorine atom, a methoxy group, and a methyl group—on the pyridine scaffold offers a versatile platform for constructing complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the number 1403764-97-5 to this compound.[1][2]

The strategic placement of two distinct halogen atoms (bromine and chlorine) allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the 6-position is generally more reactive than the chlorine at the 2-position in typical oxidative addition steps, enabling regioselective synthesis.[3] Furthermore, the electron-donating methoxy and methyl groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it often enhances target binding, metabolic stability, and overall pharmacokinetic profiles.[4][5]

This guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxy-4-methylpyridine, including its physicochemical properties, a logical synthetic approach, its reactivity, and its application in synthetic protocols relevant to drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 1403764-97-5 | [1][2] |

| Molecular Formula | C₇H₇BrClNO | [1][2] |

| Molecular Weight | 236.49 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg | [1] |

| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |

| Purity (Typical) | ≥97% | [2] |

Chemical Structure and Reactivity Insights

The structure of 6-bromo-2-chloro-3-methoxy-4-methylpyridine is key to its utility.

Caption: Structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

The reactivity of this molecule is dominated by the two halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the 6-position (bromo) significantly more susceptible to oxidative addition than the 2-position (chloro).[3] This differential reactivity is a powerful tool, allowing for selective functionalization at the 6-position while leaving the 2-chloro group intact for subsequent transformations.

The methoxy group at the 3-position and the methyl group at the 4-position are electron-donating, which increases the electron density of the pyridine ring. This can influence the rate and outcome of reactions, including nucleophilic aromatic substitution, although such reactions are less common for this specific substitution pattern compared to cross-coupling.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine

Rationale: The hydroxyl group at the 3-position is an ortho-, para-director. In the context of the pyridine ring, it strongly activates the positions ortho and para to it for electrophilic substitution. The 2-position is blocked by chlorine, and the 4-position by a methyl group, directing the incoming electrophile (Br⁺) to the 6-position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

-

Reaction Setup: To a solution of 2-chloro-3-hydroxy-4-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the brominated intermediate.

Protocol 2: Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

Rationale: The hydroxyl group of the intermediate is acidic enough to be deprotonated by a strong base like sodium hydride (NaH), forming a nucleophilic alkoxide. This alkoxide then undergoes a classic Williamson ether synthesis via an Sₙ2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I), to form the desired methoxy group.

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Execution: Cool the suspension to 0 °C and add a solution of 6-bromo-2-chloro-3-hydroxy-4-methylpyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by column chromatography to afford the final product, 6-bromo-2-chloro-3-methoxy-4-methylpyridine.

Application in Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura Example

The primary application of this building block is in the synthesis of more complex molecules for drug discovery pipelines. Its differential reactivity allows for selective coupling at the 6-position. Below is a representative protocol for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C6-Br Position

Rationale: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond. A suitable palladium catalyst/ligand system is chosen to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination) efficiently at temperatures that leave the C-Cl bond largely unaffected.

-

Reaction Setup: In a reaction vessel, combine 6-bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Then, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude residue is then purified via flash column chromatography to isolate the 6-aryl-2-chloro-3-methoxy-4-methylpyridine product.

Expected Spectroscopic Characterization

While experimental data is not provided in the search results, the expected spectroscopic signatures can be predicted based on the structure:

-

¹H NMR: One would expect to see a singlet for the aromatic proton on the pyridine ring, a singlet for the methoxy (OCH₃) protons (around 3.8-4.0 ppm), and a singlet for the methyl (CH₃) protons (around 2.2-2.5 ppm).

-

¹³C NMR: The spectrum should show seven distinct carbon signals: five for the pyridine ring carbons and one each for the methoxy and methyl carbons. The carbons attached to the halogens (C2 and C6) would appear at characteristic chemical shifts.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), confirming the elemental composition. The exact mass would be calculated for C₇H₇⁷⁹Br³⁵ClNO.

Safety and Handling

No specific safety data sheet for 6-bromo-2-chloro-3-methoxy-4-methylpyridine was found. However, based on the GHS classifications for structurally similar halo-pyridines, the following precautions are strongly advised.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9][10][11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][11]

-

Health Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6][7][8] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a strategically designed synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its key advantage lies in the differential reactivity of its two halogen atoms, which enables selective and controlled molecular elaboration. This, combined with the beneficial electronic and steric influences of the methoxy and methyl groups, makes it an invaluable tool for accessing novel chemical matter. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Google Vertex AI Search.

- 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. ChemUniverse.

- 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874. PubChem.

- 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. PubChem.

- 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237. PubChem.

- SAFETY D

- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Benchchem.

- The role of the methoxy group in approved drugs.

- SAFETY D

- SAFETY D

- SAFETY D

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

Sources

- 1. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this document integrates known information with expert analysis and predictions based on structurally related molecules to offer a robust resource for researchers.

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS Number: 1403764-97-5) is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine core with bromo, chloro, methoxy, and methyl substituents, presents a unique combination of electronic and steric properties that make it a valuable building block in the design of novel molecules.[1][2]

Table 1: Physicochemical Properties of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

| Property | Value | Source |

| CAS Number | 1403764-97-5 | [3] |

| Molecular Formula | C₇H₇BrClNO | [3] |

| Molecular Weight | 236.5 g/mol | [3] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Melting Point | Not available | |

| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Flash Point | 133.0 ± 25.9 °C | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Predicted Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the single pyridine proton, and two signals in the aliphatic region for the methoxy and methyl groups.

-

δ ~7.5-7.8 ppm (s, 1H): This singlet would correspond to the proton at the C5 position of the pyridine ring.

-

δ ~3.9-4.1 ppm (s, 3H): This singlet is attributed to the protons of the methoxy group at the C3 position.

-

δ ~2.3-2.5 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C4 position.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

The carbon NMR spectrum will be more complex, with seven distinct signals anticipated. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 150 - 155 |

| C3 (C-OCH₃) | 155 - 160 |

| C4 (C-CH₃) | 125 - 130 |

| C5 | 110 - 115 |

| C6 (C-Br) | 140 - 145 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (CH₃ and OCH₃) |

| 1600-1450 | Aromatic C=C and C=N stretching vibrations |

| 1250-1200 | Asymmetric C-O-C stretching (methoxy) |

| 1050-1000 | Symmetric C-O-C stretching (methoxy) |

| 800-700 | C-Cl stretching |

| 600-500 | C-Br stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. A key feature of the mass spectrum will be the isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8] This will lead to a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted Fragmentation Pattern:

The fragmentation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine would likely proceed through the loss of the substituents.

Caption: Predicted major fragmentation pathways for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in EI-MS.

Chemical Properties and Reactivity

The reactivity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is dictated by the interplay of its various substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring electron-deficient and susceptible to nucleophilic attack. Conversely, the bromine and chlorine atoms provide handles for cross-coupling reactions.

Cross-Coupling Reactions

The presence of both a bromo and a chloro substituent makes this molecule an interesting substrate for selective cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][9][10] Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, allowing for selective functionalization at the C6 position under carefully controlled conditions.

Caption: Potential selective cross-coupling reactions at the C6 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro and bromo substituents, activates the ring towards nucleophilic aromatic substitution. The chlorine atom at the C2 position is a potential site for SNAr, particularly with strong nucleophiles.

Proposed Synthetic Pathway

A specific, validated synthesis for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is not readily found in the literature. However, a plausible synthetic route can be proposed based on known transformations of similar pyridine derivatives. A potential starting material is 3-amino-2-chloro-4-methylpyridine.

Caption: A proposed multi-step synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Experimental Protocol (Proposed):

Step 1: Bromination of 3-Amino-2-chloro-4-methylpyridine

-

Dissolve 3-amino-2-chloro-4-methylpyridine in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by washing with aqueous sodium thiosulfate and brine, then dry the organic layer and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 6-bromo-3-amino-2-chloro-4-methylpyridine.[11]

Step 2: Diazotization and Hydrolysis

-

To a solution of sulfuric acid in water, cooled to 0 °C, add the 6-bromo-3-amino-2-chloro-4-methylpyridine from the previous step.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Carefully heat the mixture to induce hydrolysis of the diazonium salt, which will be accompanied by the evolution of nitrogen gas.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to give the crude 6-bromo-2-chloro-3-hydroxy-4-methylpyridine.

Step 3: Methylation

-

Dissolve the crude 6-bromo-2-chloro-3-hydroxy-4-methylpyridine in acetone.

-

Add potassium carbonate and methyl iodide.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final product, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[12] The title compound, with its multiple points for diversification, is a promising scaffold for the synthesis of compound libraries for high-throughput screening. The chloro, bromo, and methoxy groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The potential for selective cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine core, which is a key strategy in lead optimization.[13][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is not widely available, general precautions for handling halogenated aromatic compounds should be followed.[15][16][17]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of direct experimental data in the public domain, this guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this promising molecule.

References

- Ambeed. (n.d.). 884494-70-6 | 2-Chloro-4-methylpyridin-3-ol.

- BenchChem. (2025). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine.

- Chemius. (n.d.). Methacrylic Acid (MAA).

- ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684].

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- Heterocyclic Chemicals. (n.d.). 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

- Kaminskyy, D., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 1-8.

- Nordmann Japan Ltd. (n.d.). Chemical products.

- PubChem. (n.d.). 2-Pyrazinecarboxylic acid.

- Royal Society of Chemistry. (2019). Electronic supplementary information.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Unknown. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

- Unknown. (n.d.).

- Unknown. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Unknown. (n.d.). Method for preparing 3-bromo-4-methylpyridine.

- Amole Biotechnology Co., Ltd. (n.d.). 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

- ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684].

- MDPI. (2020). Advances in Cross-Coupling Reactions.

- NIH. (n.d.). 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol.

- ResearchGate. (2025, August 8). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.

- ChemicalBook. (n.d.). 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis.

- PubMed Central. (n.d.). Medicinal chemistry for 2020.

- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

- ChemicalBook. (n.d.).

- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.

- ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Lumiprobe. (n.d.). Cyanine7.5 azide.

- NIH. (n.d.).

- Unknown. (n.d.).

- Unknown. (n.d.). 1.

Sources

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. 884494-70-6 | 2-Chloro-4-methylpyridin-3-ol | Chlorides | Ambeed.com [ambeed.com]

- 3. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi-res.com [mdpi-res.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ecdn6.globalso.com [ecdn6.globalso.com]

- 16. Mobile [my.chemius.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutics. Among the myriad of substituted pyridines, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine stands out as a highly functionalized and strategically valuable building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and reactivity, offering insights for its effective utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS Number: 1403764-97-5) is a polysubstituted pyridine with a unique arrangement of functional groups that offer multiple avenues for synthetic diversification.[1]

Core Structure and Functional Group Analysis

The molecular structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is depicted below.

Caption: Molecular structure of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Key structural features include:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Halogen Substituents: A bromine atom at the 6-position and a chlorine atom at the 2-position. These halogens serve as versatile handles for cross-coupling reactions.

-

Methoxy Group: An electron-donating methoxy group at the 3-position, which can influence the electronic properties of the pyridine ring and provide a site for potential hydrogen bond interactions in a biological target.

-

Methyl Group: A methyl group at the 4-position, which can impact the steric and lipophilic properties of the molecule.

Physicochemical Data

A summary of the key physicochemical properties of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1403764-97-5 | [1] |

| Molecular Formula | C₇H₇BrClNO | [1] |

| Molecular Weight | 236.49 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

One potential synthetic pathway could involve the construction of the substituted pyridine ring followed by sequential halogenation and methoxylation. For instance, a common approach to synthesizing substituted pyridines is the Hantzsch pyridine synthesis or variations thereof.[2]

A hypothetical retrosynthetic analysis is presented below:

Caption: A potential retrosynthetic approach.

A more direct, albeit challenging, approach would be the selective functionalization of a pre-existing pyridine ring. This would require careful control of regioselectivity due to the presence of multiple reactive sites.

Spectroscopic Analysis and Characterization

The structural elucidation of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy (Predicted)

While experimental data is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the analysis of similar substituted pyridines. The spectrum is expected to show three main signals in the aromatic region and two in the aliphatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-5 | ~7.5 - 7.8 | s | The sole aromatic proton, appearing as a singlet. Its chemical shift is influenced by the adjacent bromine and methyl groups. |

| -OCH₃ | ~3.8 - 4.0 | s | A singlet corresponding to the three protons of the methoxy group. |

| -CH₃ | ~2.3 - 2.5 | s | A singlet for the three protons of the methyl group at the 4-position. |

Disclaimer: These are predicted values and should be confirmed with experimental data.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would provide further confirmation of the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C-Cl) | ~150 - 155 | Downfield shift due to the electronegative chlorine and nitrogen atoms. |

| C-6 (C-Br) | ~140 - 145 | Downfield shift due to the electronegative bromine atom and adjacent nitrogen. |

| C-3 (C-OCH₃) | ~155 - 160 | Significantly downfield due to the oxygen atom. |

| C-4 (C-CH₃) | ~130 - 135 | |

| C-5 | ~120 - 125 | |

| -OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon. |

| -CH₃ | ~15 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |

Disclaimer: These are predicted values and should be confirmed with experimental data.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine lies in the differential reactivity of its two halogen substituents, enabling selective functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity difference allows for the selective functionalization at the 6-position while leaving the 2-chloro substituent intact for subsequent transformations.

Caption: Selective functionalization workflow.

This stepwise functionalization is a powerful strategy for the rapid construction of complex molecular architectures from a single, readily accessible starting material.

Applications in Drug Discovery

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The structural motifs present in 6-Bromo-2-chloro-3-methoxy-4-methylpyridine make it an attractive starting point for the synthesis of compounds targeting various biological pathways. The ability to introduce diverse functionalities at the 2- and 6-positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

-

Oncology: As inhibitors of kinases and other signaling proteins.

-

Neuroscience: For the development of agents targeting CNS receptors and enzymes.

-

Infectious Diseases: As novel antibacterial and antiviral agents.

Conclusion

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its polysubstituted nature, coupled with the differential reactivity of its halogen atoms, provides a robust platform for the synthesis of diverse compound libraries. While a detailed experimental characterization is not yet widely available, its predicted spectroscopic and reactivity profiles, based on the well-established chemistry of substituted pyridines, highlight its significant potential for the development of novel therapeutic agents. As a Senior Application Scientist, I highly recommend the exploration of this compound as a key intermediate in programs aimed at discovering next-generation medicines.

References

-

ChemUniverse. (n.d.). 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 20, 2026, from [Link]

Sources

- 1. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive guide on the safe handling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (CAS No. 1403764-97-5). It is important to note that a publicly available, detailed Safety Data Sheet (SDS) for this specific compound is not readily accessible at the time of writing. Therefore, the hazard information, safety precautions, and emergency procedures outlined herein are based on data from structurally similar compounds and general principles of laboratory safety for halogenated pyridine derivatives. This guide should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel before any handling of this chemical.

Introduction: Understanding the Compound

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Its multifunctional nature, possessing bromo, chloro, methoxy, and methyl groups on a pyridine core, makes it a valuable building block in the synthesis of more complex molecules. However, this chemical reactivity also necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.

This guide provides a technical framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk mitigation and proactive safety management.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a comprehensive risk assessment. While exhaustive experimental data for this specific molecule is limited, the following information has been reported:

| Property | Value | Source |

| CAS Number | 1403764-97-5 | [1][2] |

| Molecular Formula | C7H7BrClNO | [1][2] |

| Molecular Weight | 236.49 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 133.0 ± 25.9 °C | [1] |

The high boiling point and flash point suggest that the substance is not highly volatile at standard room temperature, reducing the risk of inhalation exposure under normal conditions. However, heating the substance will increase its vapor pressure and the potential for inhalation.

Hazard Identification and Classification: An Inferential Analysis

Due to the absence of a specific GHS classification, we will infer potential hazards from structurally related compounds such as other bromo-chloro-methylpyridines. These compounds are often classified with the following hazards:

| Hazard Class | Inferred GHS Category | Potential Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A or 1 | H319: Causes serious eye irritation or H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms (Inferred):

Signal Word (Inferred): DANGER or WARNING

This inferential analysis underscores the need for a cautious approach, treating the compound as potentially toxic if ingested, an irritant to the skin, eyes, and respiratory system.

Exposure Controls and Personal Protection: A Multi-Layered Defense

A comprehensive safety strategy relies on a hierarchy of controls. For handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the following should be implemented:

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical. The following are mandatory:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant lab coat. | Prevents skin contact, which may cause irritation. The lab coat protects personal clothing and underlying skin. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during spill cleanup. | Protects the respiratory tract from irritation due to inhalation of dust or vapors. |

Workflow for Safe Handling and Experimentation

The following diagram outlines the standard operating procedure for handling 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, from preparation to disposal, emphasizing safety at each stage.

Caption: Decision-making workflow for responding to an accidental spill.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: All waste containing 6-Bromo-2-chloro-3-methoxy-4-methylpyridine must be treated as hazardous waste.

-

Segregation: Collect all waste materials (unreacted compound, contaminated absorbents, and disposable PPE) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

-

Containerization: The waste container should be made of a compatible material and kept closed when not in use.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a valuable reagent, its handling demands a high level of caution and adherence to rigorous safety protocols. The information presented in this guide, though based on inferences from similar compounds, provides a solid foundation for a proactive safety culture. Researchers and laboratory personnel must internalize these principles and always consult with their institution's safety professionals to ensure a safe and compliant working environment.

References

- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Vertex AI Search.

- 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. ChemUniverse.

- Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide. Benchchem.

Sources

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: Commercial Availability, Synthesis, and Characterization

This guide provides an in-depth technical overview of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a halogenated heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures. This document details its commercial availability, physicochemical properties, a plausible synthetic pathway, analytical characterization methods, and essential safety protocols, designed for researchers, chemists, and drug development professionals.

Compound Identity and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a polysubstituted aromatic heterocycle. The strategic placement of bromo, chloro, methoxy, and methyl groups on the pyridine ring offers multiple reaction sites for further chemical modification, making it a valuable intermediate.

-

IUPAC Name: 6-bromo-2-chloro-3-methoxy-4-methylpyridine[1]

-

Molecular Weight: 236.5 g/mol [2]

-

SMILES: COc1c(C)cc(nc1Cl)Br[3]

-

InChIKey: WUOCYPJPONQBDU-UHFFFAOYSA-N[1]

Predicted physicochemical properties provide initial guidance for experimental design:

Commercial Availability and Procurement

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is available from several specialized chemical suppliers. It is typically offered in research quantities with purities suitable for synthetic applications. When sourcing this reagent, it is crucial to verify purity specifications and lead times, as these can vary between suppliers. Below is a comparative summary of representative commercial sources.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Lead Time |

| ChemUniverse | Q02684 | 97% | 100mg, 250mg, 1g | $50, $72, $176 | 6-8 days |

| Sobekbio Biosciences | AG00HVTH | 97% | 100mg, 250mg | Contact for price | Contact for info |

| Shanghai Amole Biotechnology Co., Ltd. | N/A | N/A | 100mg | Inquiry | Contact for info |

Table 1: Summary of Commercial Suppliers for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine. Pricing and availability are subject to change and should be confirmed with the supplier.[2][3][4]

For larger, bulk quantity requirements, it is advisable to contact suppliers directly to request a quote and discuss potential blanket purchase orders.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis methods may vary, a plausible and logical synthetic route can be devised based on established pyridine chemistry. The following workflow demonstrates a potential pathway, highlighting the rationale behind each transformation. The synthesis of related substituted pyridines often involves sequential halogenation, nucleophilic substitution, and functional group manipulation.[5][6]

Figure 1: Plausible Synthetic Workflow for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Exemplary Protocol: Step 6 - O-Methylation

This protocol describes the final step, converting the hydroxyl intermediate to the target methoxy derivative.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-Bromo-2-chloro-3-hydroxy-4-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, making it reactive towards the electrophilic methylating agent. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (CH₃I, 1.2 equiv) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Causality: Quenching with a mild acid source like NH₄Cl neutralizes any remaining NaH and the resulting basic solution.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Applications in Research and Development

Halogenated and polysubstituted pyridines are fundamental building blocks in organic synthesis. Their ability to participate in a wide range of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) makes them invaluable for creating novel compounds.

-

Pharmaceutical Development: These intermediates are crucial for synthesizing drug candidates targeting a variety of diseases. The pyridine core is a common scaffold in many approved drugs, and its derivatives are explored for anti-inflammatory, antimicrobial, and antitumor agents.[7]

-

Agrochemicals: Substituted pyridines are used to develop new herbicides, fungicides, and pesticides, contributing to improved crop protection.[7]

-

Material Science: The unique electronic properties of the pyridine ring are leveraged in the creation of specialized polymers and materials with enhanced thermal stability and chemical resistance.[7]

Analytical Quality Control

Confirming the identity and purity of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is essential. A combination of spectroscopic techniques provides a comprehensive structural characterization.

Figure 2: General Workflow for Analytical Characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons (~2.3-2.5 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), and a singlet for the lone aromatic proton on the pyridine ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), serving as a definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H (aromatic and aliphatic), C=C/C=N stretching in the aromatic ring, and C-O stretching of the methoxy group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated pyridines should be used to inform handling procedures. These compounds are generally classified as irritants.

-

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.

References

-

6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] . ChemUniverse. [Link]

-

6-Bromo-2-chloro-3-methoxy-4-methylpyridine . Shanghai Amole Biotechnology Co., Ltd. [Link]

-

6-Bromo-3-chloro-2-methylpyridine . Amerigo Scientific. [Link]

-

Pyridine Synthesis via Amide Activation . Organic Syntheses Procedure. [Link]

-

Chemical Compound Wholesaler . Cynor Laboratories. [Link]

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

6-bromo-2-chloro-3-methoxy-4-methylpyridine . PubChemLite. [Link]

-

6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine . ResearchGate. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine.

-

6-Bromo-2-chloro-3-methylpyridine . PubChem. [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine . SciSpace. [Link]

Sources

- 1. PubChemLite - 6-bromo-2-chloro-3-methoxy-4-methylpyridine (C7H7BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine [mail.sobekbio.com]

- 4. 6-Bromo-2-chloro-3-methoxy-4-methylpyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Enigmatic Building Block: A Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Substituted pyridines, in particular, represent a privileged class of compounds due to their prevalence in biologically active molecules and functional materials. This technical guide focuses on a uniquely substituted pyridine, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine , a compound that, while commercially available, remains largely unexplored in the scientific literature. Its multifaceted substitution pattern—featuring a reactive bromine and chlorine at positions amenable to cross-coupling and nucleophilic substitution, a methoxy group influencing electronic properties, and a methyl group for steric and electronic modulation—presents a tantalizing platform for the synthesis of novel chemical entities.

This document serves as a forward-looking guide, grounded in the established principles of pyridine chemistry, to illuminate the potential of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine as a versatile building block. While direct literature on this specific molecule is sparse, this guide will extrapolate from the known reactivity of related analogues to provide a robust framework for its application in research and development.

Molecular Profile and Physicochemical Properties

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a halogenated and alkoxy-substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1403764-97-5 | [1] |

| Molecular Formula | C₇H₇BrClNO | [1] |

| Molecular Weight | 236.49 g/mol | [1] |

| Appearance | Not specified (typically off-white to yellow solid) | - |

| Purity | Commonly available at ≥97% | [1] |

Note: Further empirical determination of properties such as melting point, boiling point, and solubility is recommended upon acquisition of the compound.

Postulated Synthetic Strategies

While no specific synthesis for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine has been detailed in published literature, an analysis of synthetic methodologies for polysubstituted pyridines allows for the postulation of several viable synthetic routes. These routes are based on established transformations in heterocyclic chemistry.

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from a pre-functionalized pyridine ring or constructed through a ring-forming reaction.

Strategy 1: Stepwise Functionalization of a Pyridine Core

This approach would involve the sequential introduction of the bromo, chloro, methoxy, and methyl substituents onto a pyridine scaffold. The order of these introductions would be critical to manage regioselectivity, guided by the directing effects of the existing substituents. For instance, starting from a commercially available chloromethylpyridine, one could envision a sequence of nitration, reduction, diazotization, and substitution reactions to install the remaining functionalities. The methoxy group could be introduced via nucleophilic substitution of a suitable leaving group, and the bromine atom via electrophilic bromination.

Strategy 2: Ring Synthesis

De novo synthesis of the pyridine ring offers another powerful approach. Multicomponent reactions, for example, could potentially assemble the highly substituted ring in a single step from acyclic precursors.[2] The Hantzsch pyridine synthesis or similar methodologies, while classic, could be adapted with appropriately substituted starting materials to yield the desired product.

Diagram: Hypothetical Retrosynthetic Analysis

Caption: Retrosynthetic pathways for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Anticipated Chemical Reactivity and Synthetic Utility

The true potential of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine lies in its anticipated reactivity, which can be inferred from the behavior of analogous halogenated pyridines. The presence of two distinct halogen atoms at positions 2 and 6 opens up avenues for selective and sequential transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, which is often the rate-determining step in cross-coupling reactions. This differential reactivity can be exploited for selective functionalization at the 6-position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters would introduce aryl, heteroaryl, or alkyl groups at the 6-position.

-

Buchwald-Hartwig Amination: This would allow for the formation of C-N bonds, introducing primary or secondary amines.

-

Sonogashira Coupling: The introduction of terminal alkynes would be feasible.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes could be achieved.

Following the initial coupling at the 6-position, the less reactive chloro group at the 2-position could then be targeted for a second cross-coupling reaction, potentially under more forcing conditions (e.g., higher temperature, different ligand/catalyst system).

Diagram: Selective Cross-Coupling Workflow

Caption: A workflow for the sequential functionalization of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions to nucleophilic attack. While the chloro group is generally a better leaving group in SNAr reactions than bromo, the specific reaction conditions and the nature of the nucleophile will dictate the outcome. This provides another handle for introducing a variety of functional groups, such as alkoxides, thiolates, and amines.

Potential Applications in Drug Discovery and Materials Science

The strategic placement of functional groups on the pyridine ring is a well-established strategy in drug design for modulating potency, selectivity, and pharmacokinetic properties.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 2 and 6-positions could allow for the exploration of interactions with the hinge region and the solvent-exposed regions of the ATP-binding pocket of various kinases.

-

GPCR Ligands: Substituted pyridines are also prevalent in ligands for G-protein coupled receptors. The functional handles on 6-Bromo-2-chloro-3-methoxy-4-methylpyridine would enable the synthesis of libraries for screening against various GPCR targets.

-

Organic Electronics: Pyridine-based materials have found applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to synthesize extended conjugated systems through cross-coupling reactions makes this compound a potentially valuable precursor for novel functional materials.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet representative, protocols based on established methodologies for reactions of similar substrates. These protocols have not been validated for the specific title compound and should be adapted and optimized by the end-user.

Protocol: Suzuki-Miyaura Coupling at the 6-Position

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

6-Bromo-2-chloro-3-methoxy-4-methylpyridine stands as a promising yet underutilized building block in synthetic chemistry. Its rich array of functional groups, combined with the potential for selective, stepwise modification, offers a powerful platform for the generation of molecular diversity. While the current body of literature on this specific compound is limited, the well-established reactivity patterns of related halopyridines provide a strong foundation for its exploration. It is our hope that this technical guide will inspire researchers to unlock the synthetic potential of this enigmatic molecule, leading to the discovery of novel therapeutics and functional materials.

References

Due to the lack of specific literature for "6-Bromo-2-chloro-3-methoxy-4-methylpyridine," the following references provide context on the synthesis and reactivity of related substituted pyridines.

-

De Luca, L., et al. (2001). A very mild and selective conversion of alcohols to chlorides. Organic Letters, 3(19), 3041-3043. [Link]

-

Cai, D., et al. (2003). A convenient procedure for the preparation of 2-bromo-6-lithiopyridine. Tetrahedron Letters, 44(16), 3243-3245. [Link]

-

Nelson, K.M., et al. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry, 60(5), 1620-1637. [Link]

-

Li, J., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(33), 14874-14890. [Link]

-

Patel, A. K., & Samanta, S. (2023). Organocatalyzed Double C(sp)−H Alkylation of Cyclic N‐Sulfonyl Ketimines with 3‐Chloropropiophenones: Selective Access to 2,3,6‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 26(25), e202300388. [Link]

-

Boger, D. L., & Boyce, C. W. (2004). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 69(25), 8924-8931. [Link]

-

Serafin, K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15997-16007. [Link]

-

Zheng, C., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(10), 4615-4625. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of 2,3,6-trisubstituted pyridines. ChemistrySelect, 5(29), 8934-8953. [Link]

Sources

The Strategic Utility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and agrochemical research, with its derivatives forming the core of numerous approved drugs and crop protection agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. Among the vast array of functionalized pyridines, "6-Bromo-2-chloro-3-methoxy-4-methylpyridine" emerges as a highly versatile and strategically valuable building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the potential research applications of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, focusing on its reactivity, synthetic utility, and role in the construction of novel compounds. We will explore its chemical properties, delve into its anticipated reactivity in key cross-coupling reactions, and provide detailed, illustrative protocols for its application in synthetic workflows.

Physicochemical Properties and Synthesis Overview

6-Bromo-2-chloro-3-methoxy-4-methylpyridine is a polysubstituted pyridine with the following key characteristics:

| Property | Value | Reference |

| CAS Number | 1403764-97-5 | |

| Molecular Formula | C₇H₇BrClNO | |

| Molecular Weight | 236.49 g/mol | |

| Appearance | Not specified (typically a solid at room temperature) | |

| Purity | Commercially available up to 97% |

While specific, detailed synthesis protocols for 6-Bromo-2-chloro-3-methoxy-4-methylpyridine are not extensively documented in readily available academic literature, its structure suggests a multi-step synthesis from simpler pyridine or pyranone precursors. A plausible synthetic route could involve the chlorination and subsequent methoxylation of a brominated picoline derivative. The synthesis of related compounds, such as 4-chloro-3-methoxy-2-methyl-4-pyridine, has been achieved through the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride.

Core Reactivity: A Tale of Two Halogens

The synthetic utility of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine is primarily dictated by the differential reactivity of its two halogen substituents: the bromine atom at the 6-position and the chlorine atom at the 2-position. This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly desirable feature in the synthesis of complex molecules.

In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition of the palladium(0) catalyst, often the rate-determining step of the catalytic cycle. This reactivity difference enables site-selective cross-coupling reactions, where the bromo-substituted position can be functionalized while leaving the chloro-substituted position intact for subsequent transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C-Cl bond is typically more reactive than the C-Br bond. This is attributed to the higher electronegativity of chlorine, which better stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. This reversal of reactivity provides an orthogonal strategy for the selective introduction of nucleophiles at the 2-position.

Potential Research Applications: A Gateway to Novel Chemical Space

The unique substitution pattern of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine makes it an ideal starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and agrochemicals. Its ability to undergo site-selective cross-coupling reactions opens up a vast chemical space for the exploration of structure-activity relationships.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. In the case of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the reaction is expected to proceed selectively at the more reactive 6-position (C-Br bond).

This selectivity allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, while the chlorine atom at the 2-position can be retained for further functionalization or can be the desired final substituent.

Illustrative Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-2-chloro-3-methoxy-4-methylpyridine derivative.

Materials:

-

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is a common and effective catalyst system for Suzuki couplings.

-

Base: K₂CO₃ is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: The use of an inert gas is necessary to prevent the oxidation of the palladium catalyst.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. Similar to the Suzuki coupling, this reaction is expected to occur selectively at the 6-position of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, allowing for the introduction of a wide range of primary and secondary amines.

This selective amination is particularly valuable in drug discovery, as the introduction of an amino group can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds with biological targets.

Illustrative Experimental Protocol: Site-Selective Buchwald-Hartwig Amination

Objective: To synthesize a 6-amino-2-chloro-3-methoxy-4-methylpyridine derivative.

Materials:

-

6-Bromo-2-chloro-3-methoxy-4-methylpyridine (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add 6-Bromo-2-chloro-3-methoxy-4-methylpyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

-

Add the amine and anhydrous toluene.

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a bulky, electron-rich phosphine ligand that is highly effective for a broad range of Buchwald-Hartwig aminations.

-

Base: NaOtBu is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.

-

Anhydrous Solvent: Toluene is a common solvent for this reaction, and anhydrous conditions are crucial to prevent the decomposition of the catalyst and base.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion: A Versatile Building Block for Future Discoveries

6-Bromo-2-chloro-3-methoxy-4-methylpyridine represents a powerful and versatile building block for the synthesis of novel, highly functionalized pyridine derivatives. Its differential halogen reactivity allows for selective and sequential functionalization through well-established and robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to introduce a wide range of substituents at the 6-position while retaining the chlorine atom at the 2-position for further transformations provides a clear and efficient pathway to complex molecular architectures. For researchers in the fields of medicinal chemistry and agrochemicals, 6-Bromo-2-chloro-3-methoxy-4-methylpyridine offers a gateway to unexplored chemical space and the potential for the discovery of new bioactive compounds.

References

- Altaf, A.A.; Shahzad, A.; Gul, Z.; Rasool, N.; Badshah, A.; Lal, B.; Khan, E. J. Drug Design Med. Chem. 2015, 1, 1-11.

- Baumann, M.; Baxendale, I. R. Beilstein J. Org. Chem. 2013, 9, 2265.

-

ChemUniverse. 6-BROMO-2-CHLORO-3-METHOXY-4-METHYLPYRIDINE [Q02684]. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

- Vitaku, E.; Smith, D. T.; Njardarson, J. T. J. Med. Chem. 2014, 57, 10257.

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

- Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. J. Org. Chem. 1999, 64, 3804-3805.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxy-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxy-4-methylpyridine, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes established principles of pyridine chemistry to propose a viable synthetic route and predict its reactivity in key transformations. We will delve into the strategic importance of its unique substitution pattern, explore its potential in the synthesis of novel derivatives and analogs, and discuss its promising applications, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic utility of polysubstituted pyridines.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and modulate physicochemical properties makes it a privileged structure in drug design.[3] Highly substituted pyridines, such as the titular 6-bromo-2-chloro-3-methoxy-4-methylpyridine, offer medicinal chemists a powerful platform for generating molecular diversity and fine-tuning pharmacological activity. The specific arrangement of bromo, chloro, methoxy, and methyl groups on this pyridine core provides multiple handles for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.[4]

Proposed Synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine

A proposed synthetic pathway is outlined below:

Figure 1: Proposed multi-step synthesis of 6-Bromo-2-chloro-3-methoxy-4-methylpyridine.